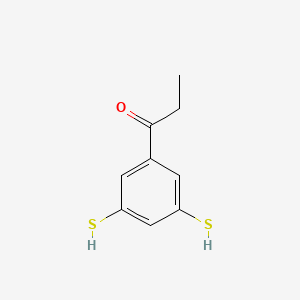
1-(3,5-Dimercaptophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS2 and a molecular weight of 198.31 g/mol It is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, which is further connected to a propanone moiety
准备方法
The synthesis of 1-(3,5-Dimercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimercaptophenylacetic acid with a suitable reagent to form the desired propanone derivative . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and a catalyst like sulfuric acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
1-(3,5-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3,5-Dimercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s mercapto groups make it useful in studying thiol-based biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,5-Dimercaptophenyl)propan-1-one involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with metal ions or other electrophilic centers, thereby modulating the activity of enzymes or other proteins. The pathways involved may include redox reactions and thiol-disulfide exchange processes .
相似化合物的比较
1-(3,5-Dimercaptophenyl)propan-1-one can be compared with other similar compounds such as:
1-(3,5-Dimercaptophenyl)ethanone: Similar structure but with an ethanone moiety instead of propanone.
1-(3,5-Dimercaptophenyl)butan-1-one: Similar structure but with a butanone moiety.
3,5-Dimercaptophenylacetic acid:
生物活性
1-(3,5-Dimercaptophenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a phenyl ring substituted with two thiol (-SH) groups and a propanone moiety. The presence of these functional groups is believed to contribute to its reactivity and biological properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of chalcones, which share structural similarities with this compound, have shown promising anticancer activities. A study reported that certain chalcone derivatives demonstrated IC50 values in the low micromolar range against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, suggesting that structural modifications can enhance therapeutic efficacy .
Table 1: Cytotoxicity of Chalcone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 5.35 |
| Compound B | A549 | 8.74 |
| Cisplatin | HepG2 | 3.78 |
| Cisplatin | A549 | 6.39 |
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. For example, biotransformation studies involving chalcones showed improved antimicrobial activity after structural modifications. The hydrogenation of chalcones led to dihydrochalcones with enhanced efficacy against pathogenic bacteria . This suggests that this compound may exhibit similar enhancements in antimicrobial activity through structural modification.
Case Studies
Several case studies have focused on the biological evaluation of compounds structurally related to this compound:
- Chalcone Derivatives : A study synthesized various chalcone derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions significantly increased cytotoxicity while minimizing toxicity to normal cells .
- Biotransformation Studies : Research involving the biotransformation of chalcones by fungi demonstrated that certain modifications could enhance antimicrobial properties significantly. This highlights the importance of structure-activity relationships in developing effective therapeutic agents .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by influencing caspase activation .
- Reactive Oxygen Species (ROS) Generation : Compounds like this compound may induce oxidative stress in microbial cells, leading to cell death through ROS generation .
属性
分子式 |
C9H10OS2 |
|---|---|
分子量 |
198.3 g/mol |
IUPAC 名称 |
1-[3,5-bis(sulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C9H10OS2/c1-2-9(10)6-3-7(11)5-8(12)4-6/h3-5,11-12H,2H2,1H3 |
InChI 键 |
SIXHWDCJDLTKPF-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=CC(=C1)S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















